molecular formula C11H9NO2 B065334 Methyl isoquinoline-7-carboxylate CAS No. 178262-31-2

Methyl isoquinoline-7-carboxylate

Cat. No.: B065334
CAS No.: 178262-31-2
M. Wt: 187.19 g/mol
InChI Key: IBSCADYIYSQTJC-UHFFFAOYSA-N
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Description

Methyl isoquinoline-7-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

Methyl isoquinoline-7-carboxylate is a derivative of the isoquinoline class of compounds Isoquinolines are known to interact with a variety of biological targets, but the specific targets of this compound are not well-documented in the literature

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Isoquinoline derivatives are generally known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Isoquinoline derivatives are known to be involved in a variety of biochemical pathways

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl isoquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions. Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used in hydrogenation reactions to facilitate the formation of the isoquinoline ring. Additionally, solvent-free conditions and microwave-assisted synthesis are explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Methyl isoquinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline-7-carboxylic acid.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions.

Major Products:

Scientific Research Applications

Methyl isoquinoline-7-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including alkaloids and pharmaceuticals.

    Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    Quinoline: Similar in structure but with a nitrogen atom at a different position.

    Isoquinoline: The parent compound of methyl isoquinoline-7-carboxylate.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group at the 7-position allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl isoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSCADYIYSQTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627674
Record name Methyl isoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178262-31-2
Record name Methyl 7-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178262-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl isoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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